
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
描述
“(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H15ClN2O2. It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reactant undergoes a series of successive protonations .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” has a molecular weight of 254.71. It should be stored in an inert atmosphere at 2-8°C .
科学研究应用
Phosphonic Acid Applications
Phosphonic acid derivatives, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have wide-ranging applications due to their bioactive properties (drug, pro-drug), bone targeting, and use in the design of supramolecular or hybrid materials. These applications span chemistry, biology, and physics, underscoring the synthesis of phosphonic acids as crucial for numerous research projects (Sevrain et al., 2017).
Anaerobic Oxidation of Methane
In marine environments, the anaerobic oxidation of methane with sulphate is a significant process for methane sink, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This research area explores microbial communities' lipid biomarker signatures for chemotaxonomic identification, highlighting the complexity of microbial interactions in methane oxidation processes (Niemann & Elvert, 2008).
Cryopreservation of Microorganisms
The use of cryoprotective additives (CPAs) for the frozen storage of microorganisms outlines the importance of dimethyl sulfoxide (Me2SO), glycerol, and other compounds in cryomicrobiology. This research area focuses on improving the success rates of microorganism preservation through empirical determination of the best CPA or combination thereof (Hubálek, 2003).
Biopolymers Produced by Methanotrophic Bacteria
Methanotrophic bacteria's role in producing poly-3-hydroxybutyrate (PHB), a biodegradable polymer, is significant for environmental biotechnology. This area of research explores the applications of PHB in industry, medicine, and pharmacy due to its environmentally friendly properties and potential as an alternative to petrochemical polymers (Kubaczyński et al., 2019).
Antioxidant Properties of Chromones
Chromones and their derivatives, present in significant amounts in a normal human diet, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. These properties are attributed to the antioxidant ability of chromones to neutralize active oxygen and inhibit free radicals, thus delaying or preventing cell impairment (Yadav et al., 2014).
属性
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(4-1-5-14-11)12(17)15-6-2-3-9(7-15)8-16/h1,4-5,9,16H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHXHERMJJAYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
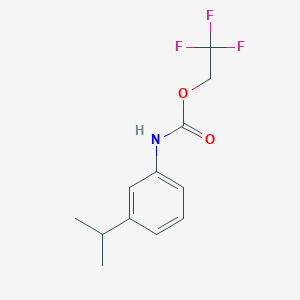

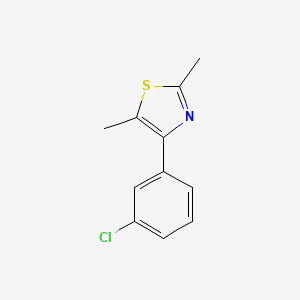
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
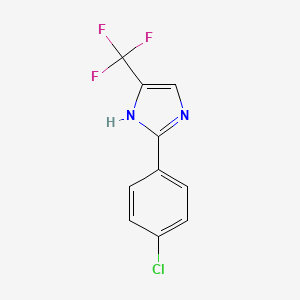
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
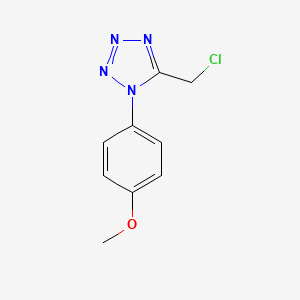
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
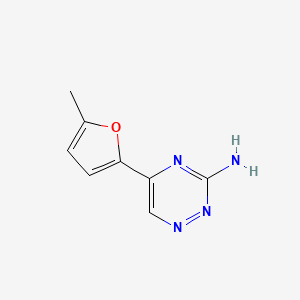
![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)